2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate
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Overview
Description
3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate: is a heterocyclic organic compound with the molecular formula C12H23NO5 and a molecular weight of 261.31 g/mol . It is known for its unique structure, which includes a methacryloxy group, a hydroxypropyl group, and a trimethylammonium group. This compound is often used in various scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate typically involves the reaction of methacrylic acid with 2-hydroxypropyltrimethylammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Chemistry: 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate is used as a monomer in the synthesis of various polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants .
Biology: In biological research, this compound is used to modify the surface properties of biomaterials, enhancing their biocompatibility and reducing protein adsorption .
Medicine: It is employed in the development of drug delivery systems, where it helps in the controlled release of therapeutic agents .
Industry: In industrial applications, 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate is used in the production of specialty chemicals, including surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate involves its interaction with various molecular targets. The methacryloxy group allows it to participate in polymerization reactions, forming cross-linked networks. The hydroxypropyl group enhances its solubility in aqueous and organic solvents, while the trimethylammonium group imparts positive charge, facilitating electrostatic interactions with negatively charged molecules .
Comparison with Similar Compounds
- 2-Hydroxypropyltrimethylammonium chloride
- Methacryloxyethyltrimethylammonium chloride
- Methacryloxypropyltrimethylammonium chloride
Comparison: 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate is unique due to the presence of both methacryloxy and hydroxypropyl groups, which provide it with distinct chemical properties. Compared to similar compounds, it offers better solubility and reactivity, making it more versatile in various applications .
Properties
CAS No. |
178059-69-3 |
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Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;acetate |
InChI |
InChI=1S/C10H20NO3.C2H4O2/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;1-2(3)4/h9,12H,1,6-7H2,2-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
JSVYMTDUAHGQRY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC(C[N+](C)(C)C)O.CC(=O)[O-] |
Origin of Product |
United States |
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